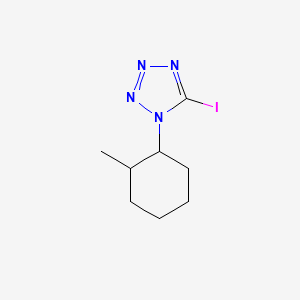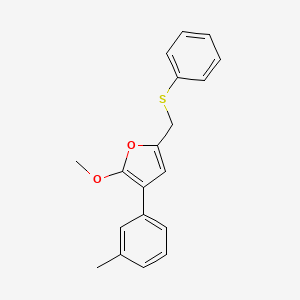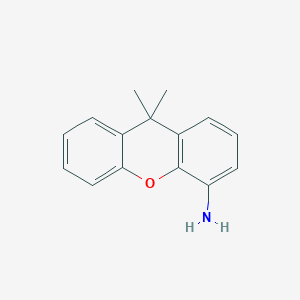
5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an iodine atom and a 2-methylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylcyclohexylamine with sodium azide and iodine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: The tetrazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted tetrazoles with different functional groups.
Oxidation: Formation of tetrazole oxides or other oxidized derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, enabling the exploration of new chemical reactions and pathways.
Wirkmechanismus
The mechanism of action of 5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Iodo-1-(2-methylcyclohexyl)-1H-1,2,3,4-tetrazole
- 5-Iodo-1-(2-methylcyclohexyl)-1H-1,2,3-triazole
- 5-Iodo-1-(2-methylcyclohexyl)-1H-1,2,4-triazole
Uniqueness
5-Iodo-1-(2-methylcyclohexyl)-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
919097-75-9 |
|---|---|
Molekularformel |
C8H13IN4 |
Molekulargewicht |
292.12 g/mol |
IUPAC-Name |
5-iodo-1-(2-methylcyclohexyl)tetrazole |
InChI |
InChI=1S/C8H13IN4/c1-6-4-2-3-5-7(6)13-8(9)10-11-12-13/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
MTUDYPKHGYZSFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1N2C(=NN=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine](/img/structure/B12618601.png)

![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)


![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)



![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
